molecular formula C17H15NO6 B11043935 4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole

4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole

Cat. No.: B11043935
M. Wt: 329.30 g/mol
InChI Key: XELBOBLAVYLVSI-JYRVWZFOSA-N
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Description

4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes methoxy groups, a nitro group, and a phenyl group attached to a benzodioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the ethenyl linkage via a Wittig or similar reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for nitration and methylation steps, as well as advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized benzodioxole derivatives .

Scientific Research Applications

4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE is unique due to its combination of methoxy, nitro, and phenyl groups attached to a benzodioxole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole

InChI

InChI=1S/C17H15NO6/c1-21-14-9-12(15(22-2)17-16(14)23-10-24-17)8-13(18(19)20)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b13-8-

InChI Key

XELBOBLAVYLVSI-JYRVWZFOSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C(/C3=CC=CC=C3)\[N+](=O)[O-])OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=C(C3=CC=CC=C3)[N+](=O)[O-])OC)OCO2

Origin of Product

United States

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